Fub-npb-22

Description

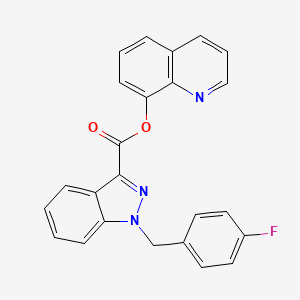

Chemical Structure and Classification: FUB-NPB-22, chemically designated as quinolin-8-yl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazolecarboxylate class . Its core structure comprises an indazole ring substituted with a 4-fluorobenzyl group at the 1-position and a quinolin-8-yl ester at the 3-carboxylate position (Fig. 1). This design mimics endogenous cannabinoids, enabling interaction with CB1 and CB2 receptors in the central nervous system .

Forensic and Clinical Relevance:

this compound has been identified in European intoxication cases, though its prevalence remains low (n=1 in a clinical study) compared to other SCRAs like 5F-MDMB-PINACA (n=53) . It is classified as a controlled substance in Italy due to its association with severe health risks, including fatalities . Analytical challenges, such as poor recovery (<75%) in LC-MS/MS detection, complicate its identification in forensic samples .

Properties

Molecular Formula |

C24H16FN3O2 |

|---|---|

Molecular Weight |

397.4 |

IUPAC Name |

quinolin-8-yl 1-[(4-fluorophenyl)methyl]indazole-3-carboxylate |

InChI |

InChI=1S/C24H16FN3O2/c25-18-12-10-16(11-13-18)15-28-20-8-2-1-7-19(20)23(27-28)24(29)30-21-9-3-5-17-6-4-14-26-22(17)21/h1-14H,15H2 |

InChI Key |

NYHGKZZRRCVGAU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5 |

Appearance |

Assay:≥95%A crystalline solid |

Synonyms |

Quinolin-8-yl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FUB-NPB-22 involves the esterification of 1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid with 8-hydroxyquinoline. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential toxicity .

Chemical Reactions Analysis

Types of Reactions

FUB-NPB-22 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinyl and indazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: Quinolinyl and indazole derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

FUB-NPB-22 is used in various scientific research applications, including:

Chemistry: As a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Biology: Studying the interaction of synthetic cannabinoids with cannabinoid receptors.

Medicine: Investigating the potential therapeutic effects and toxicological properties of synthetic cannabinoids.

Industry: Quality control and forensic analysis of synthetic cannabinoids in various products.

Mechanism of Action

FUB-NPB-22 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors, mimicking the effects of natural cannabinoids, leading to various physiological and psychoactive effects. The exact molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The structural modifications in SCRAs significantly influence their potency, metabolic stability, and detectability. Below is a comparative breakdown:

Key Observations :

- Core Structure : Indazolecarboxylates (e.g., this compound) are less metabolically stable than carboxamides (e.g., ADB-FUBINACA) due to ester bond susceptibility to hydrolysis .

- Detection : Indazolecarboxylates like this compound exhibit variable recovery in LC-MS/MS, likely due to matrix interference or degradation during extraction .

Spectroscopic and Chromatographic Profiles

highlights distinct ultraviolet (UV) absorption patterns for this compound compared to ADB-FUBINACA and FUB-APINACA. The ln(A109/A253) ratio (a measure of UV spectral characteristics) for this compound aligns closely with p-FUBINAE derivatives, suggesting shared electronic properties in the fluorobenzyl moiety . This contrasts with ADB-FUBINACA, which exhibits a profile closer to m-FUBINAE analogs .

Epidemiological and Regulatory Trends

- Prevalence : this compound is less common in forensic samples than carboxamide SCRAs (e.g., 5F-MDMB-PINACA), possibly due to rapid replacement by more stable analogs .

- Regulatory Status : Italy classified this compound under Table I of controlled substances in 2019, reflecting its high-risk profile . Similar compounds like MDMB-4en-PINACA and AMB-FUBINACA are also regulated globally due to overdose linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.